CMP 98
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Overview
Description
Mechanism of Action
Target of Action
The primary target of CMP98 is the von Hippel-Lindau (VHL) protein . VHL is a protein that plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible-factor (HIF).
Mode of Action
CMP98 is a PROTAC (Proteolysis-Targeting Chimera) , a type of molecule that works by recruiting an E3 ubiquitin ligase to a target protein, leading to the target’s degradation . Cmp98 is unique in that it Instead, it can be used as a negative control compound for CM11 .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also impact its bioavailability .
Action Environment
The action of CMP98, like other PROTACs, can be influenced by various environmental factors. These include the presence of the target protein and E3 ligase, the compound’s stability under physiological conditions, and the presence of competing substrates or proteins .
Biochemical Analysis
Biochemical Properties
CMP98 consists of two von Hippel-Lindau ligands on their active domain . This structure allows it to interact with the VHL protein, but it does not induce degradation of VHL
Cellular Effects
The cellular effects of CMP98 are primarily related to its inability to induce degradation of VHL . This makes it a valuable tool for studying the effects of VHL degradation and the role of VHL in cellular processes .
Molecular Mechanism
The molecular mechanism of CMP98 involves its interaction with the VHL protein . Unlike other PROTACs, CMP98 does not induce degradation of VHL . This unique property allows it to serve as a negative control in studies investigating the effects of VHL degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
CMP98 is synthesized by connecting two von Hippel-Lindau ligands at their active domains . The preparation involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
The industrial production methods for CMP98 are not explicitly detailed in the available literature. it is typically prepared in research laboratories for scientific purposes .
Chemical Reactions Analysis
Types of Reactions
CMP98, being a PROTAC, primarily undergoes reactions related to its function as a proteolysis targeting chimera. It does not induce degradation of VHL, making it a useful negative control in experiments .
Common Reagents and Conditions
The common reagent used in the preparation of CMP98 is dimethyl sulfoxide (DMSO), which is used to dissolve the compound . The reaction conditions involve maintaining the solution at room temperature and protecting it from moisture .
Major Products Formed
CMP98 itself is the major product formed from its synthesis. It does not undergo significant degradation or transformation under standard laboratory conditions .
Scientific Research Applications
CMP98 is used extensively in scientific research as a negative control compound for CM11 . Its applications include:
Chemistry: CMP98 is used to study the efficacy of PROTACs in inducing protein degradation.
Biology: It helps in understanding the role of VHL in cellular processes by serving as a control in experiments.
Medicine: CMP98 is used in drug discovery and development to evaluate the potential of PROTACs in targeting specific proteins.
Comparison with Similar Compounds
CMP98 is unique in its inability to induce VHL degradation, which sets it apart from other PROTACs like CM11 . Similar compounds include:
CM11: A PROTAC that effectively induces VHL degradation.
dBET1: A hybrid molecule that combines (+)-JQ1 and thalidomide, inducing cereblon-dependent BET protein degradation.
FKBP12 PROTAC dTAG-7: A heterobifunctional compound that selectively degrades the BET bromodomain transcriptional co-activator BRD4.
CMP98’s role as a negative control makes it a crucial compound for comparative studies in PROTAC research .
Properties
IUPAC Name |
(2S,4S)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45-,46-,51+,52+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCHHJGGFCCRS-NFXWONMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82N8O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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